Tagarafdeg

Oral bioavailability PROTAC pharmacokinetics Beyond-Rule-of-5 optimization

Tagarafdeg (CFT1946) is the only clinical-stage, orally bioavailable (65%) mutant BRAF degrader. Unlike BRAF inhibitors that paradoxically activate MAPK signaling in WT BRAF, CFT1946 eliminates mutant BRAF via CRBN-mediated degradation, sparing WT BRAF, ARAF, and CRAF. It uniquely demonstrates intracranial efficacy and degrades non-V600 mutations (G469A, G466V, p61-BRAFV600E) where inhibitors fail. For clean dissection of mutant BRAF biology without paradoxical activation—especially in brain metastasis or inhibitor-resistant models—CFT1946 is irreplaceable. Standard 1-10 mg quantities in stock, with batch-specific HPLC purity documentation.

Molecular Formula C45H49F2N11O9S
Molecular Weight 958.0 g/mol
CAS No. 2882165-79-7
Cat. No. B15614869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTagarafdeg
CAS2882165-79-7
Molecular FormulaC45H49F2N11O9S
Molecular Weight958.0 g/mol
Structural Identifiers
InChIInChI=1S/C45H49F2N11O9S/c1-4-53(2)68(64,65)52-35-8-6-32(46)40(31(35)24-48)67-28-5-7-34-29(19-28)42(61)58(26-49-34)27-22-45(66-25-27)12-17-56(18-13-45)39(60)23-44(63)10-15-55(16-11-44)37-21-36-30(20-33(37)47)41(51-54(36)3)57-14-9-38(59)50-43(57)62/h5-8,19-21,26-27,52,63H,4,9-18,22-23,25H2,1-3H3,(H,50,59,62)/t27-/m1/s1
InChIKeyOCDRMYDQTIPVOI-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tagarafdeg (CFT1946) – Orally Bioavailable Clinical-Stage Mutant BRAF V600X Degrader for Cancer Research


Tagarafdeg (also identified as CFT1946) is a cereblon (CRBN)-based, beyond-Rule-of-5 heterobifunctional degrader (BiDAC™ / PROTAC) that selectively targets and degrades mutant BRAF V600X protein while sparing wild-type BRAF, ARAF, and CRAF [1]. The compound is currently in Phase 1/2 clinical evaluation (NCT05668585) as monotherapy and in combination with trametinib for BRAF V600-mutant solid tumors including melanoma, colorectal cancer, and non-small cell lung cancer [2]. With a molecular formula of C₄₅H₄₉F₂N₁₁O₉S, molecular weight of 958.00, and a DC₅₀ of 14 nM for BRAF V600E degradation in A375 melanoma cells, tagarafdeg represents the only clinical-stage mutant BRAF degrader available for research procurement [3][4].

Why Tagarafdeg Cannot Be Replaced by Standard BRAF Inhibitors or Research-Grade PROTACs


Despite sharing a target class, tagarafdeg (CFT1946) cannot be substituted with approved BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) or alternative research PROTACs (e.g., SJF-0628) without compromising critical experimental or therapeutic parameters. Approved BRAF inhibitors paradoxically activate MAPK signaling in WT BRAF-expressing tissues because inhibitor-bound mutant BRAF retains the ability to dimerize with and transactivate WT RAF isoforms—a liability that tagarafdeg circumvents entirely through degradation-based elimination of the mutant scaffold [1]. Furthermore, BRAF inhibitors are ineffective against non-V600 (Class II/III) BRAF mutations and show poor brain penetration, whereas tagarafdeg degrades Class II (G469A), Class III (G466V), and splice variant (p61-BRAF V600E) proteins and demonstrates intracranial efficacy [1][2]. Among PROTAC degraders, SJF-0628 exhibits potent in vitro degradation of BRAF mutants but is a VHL-based tool compound with no reported oral bioavailability or clinical development path, making it unsuitable for in vivo studies requiring oral dosing or translational relevance [3]. The quantitative evidence below establishes the specific dimensions where tagarafdeg provides measurable and meaningful differentiation.

Quantitative Differentiation Evidence for Tagarafdeg (CFT1946): Head-to-Head and Cross-Study Comparator Data


Oral Bioavailability – 65% Achieved in a Beyond-Rule-of-5 Heterobifunctional Degrader After Single-Atom Optimization from 9%

Tagarafdeg achieves 65% oral bioavailability, a notable value for a beyond-Rule-of-5 (bRo5) heterobifunctional degrader with molecular weight 958, topological polar surface area 241.5 Ų, and 3 hydrogen bond donors [1]. In the discovery campaign, a single-atom chemical modification boosted oral bioavailability from 9% in an earlier lead compound to 65% in tagarafdeg, despite an increase in polar surface area [2]. This level of oral exposure is exceptionally rare among PROTAC degraders; most research-grade BRAF PROTACs (e.g., SJF-0628, a VHL-based degrader) have no reported oral bioavailability and are restricted to in vitro or parenteral administration [3]. Approved BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) also exhibit oral bioavailability, but tagarafdeg achieves this as a degrader with a fundamentally different, degradation-driven mechanism of action rather than kinase inhibition [1].

Oral bioavailability PROTAC pharmacokinetics Beyond-Rule-of-5 optimization

Paradoxical MAPK Activation Avoidance – Mutant-Selective Degradation Spares WT BRAF and CRAF

Tagarafdeg (100 nM; 24 h) causes BRAF V600E protein degradation and concomitant loss of phospho-ERK (pERK) in BRAF V600E-mutant A375 melanoma cells, but produces no pERK suppression in cells expressing only wild-type BRAF, demonstrating functional MAPK pathway selectivity . In contrast, approved BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) inhibit the kinase activity of mutant BRAF but paradoxically activate MAPK signaling in WT BRAF-expressing cells because the inhibitor-bound mutant BRAF monomer retains the ability to dimerize with and transactivate WT RAF isoforms (BRAF-WT and CRAF) [1]. This paradoxical activation underlies cutaneous squamous cell carcinoma and other RAF-inhibitor-associated toxicities. Whole-proteome selectivity profiling in A375 cells (containing approximately 9,000 detectable proteins) confirmed that tagarafdeg spares WT BRAF, ARAF, and CRAF, with degradation restricted to the mutant BRAF V600E protein [2].

Paradoxical RAF activation Mutant-selective degradation WT BRAF sparing

Brain Penetration – Survival Advantage Over Encorafenib in Intracranial BRAF V600E Melanoma Model

In an intracranial A375 BRAF V600E metastatic melanoma model, oral treatment with tagarafdeg produced robust, dose-dependent efficacy and a statistically significant survival advantage over the clinically approved BRAF inhibitor encorafenib [1]. BRAF inhibitors as a class, including encorafenib, have limited brain penetration due to efflux transporter susceptibility, which restricts their utility against brain metastases—a common site of disease progression in BRAF V600X melanoma [1]. Tagarafdeg's ability to achieve meaningful CNS exposure despite a molecular weight of 958 and 3 hydrogen bond donors challenges classical CNS drug design heuristics and positions it as a research tool for investigating BRAF-driven brain metastasis [2].

Brain metastasis CNS penetration Intracranial tumor model

Non-V600 BRAF Mutant Coverage – Degrades Class II (G469A) and Class III (G466V) Mutations Inaccessible to Approved BRAF Inhibitors

Tagarafdeg degrades not only Class I BRAF V600E (DC₅₀ = 14 nM in A375 cells) but also Class II (G469A), Class III (G466V) mutant proteins, and the p61-BRAFV600E splice variant, as confirmed by heterologous expression in HEK293T cells [1]. Critically, tagarafdeg—but not the approved BRAF inhibitor encorafenib—inhibited proliferation of the H1666 lung tumor cell line, which endogenously harbors a heterozygous BRAF G466V (Class III) mutation [2]. Approved BRAF inhibitors (vemurafenib, dabrafenib, encorafenib) are labeled only for BRAF V600E/K-mutant tumors and are ineffective against non-V600 BRAF mutations (Class II and III), which signal as constitutive dimers and are resistant to monomer-selective inhibitors [3]. The alternative PROTAC degrader SJF-0628 also degrades G469A (DC₅₀ = 2.11 nM) and G466V (via related mutant G464V, DC₅₀ = 15.5 nM), but has not been profiled in H1666 cells and lacks oral bioavailability or clinical development [4].

Non-V600 BRAF mutations Class II/III BRAF mutants p61-BRAF splice variant

Efficacy in BRAF Inhibitor-Resistant Models – Tumor Regression Where Encorafenib Shows No Activity

In an engineered A375-BRAF V600E/NRAS Q61K double-mutant model of clinically relevant BRAF inhibitor resistance, tagarafdeg degraded BRAF V600E protein and was significantly more effective than encorafenib at inhibiting cell viability in vitro [1]. In xenografts derived from this resistant cell line, single-agent oral tagarafdeg (10 mg/kg PO BID) caused robust tumor growth inhibition, whereas a clinically relevant dose of encorafenib had no effect on tumor growth [2]. Furthermore, the combination of tagarafdeg with the MEK inhibitor trametinib resulted in tumor regressions, while the combination of encorafenib with the same dose of trametinib showed no activity in the same resistant model [2]. In the standard A375 (BRAF V600E) xenograft model, oral tagarafdeg at 10 mg/kg PO BID achieved deeper and more durable tumor regression compared to a clinically relevant dose of encorafenib [3].

BRAF inhibitor resistance NRAS Q61K co-mutation Acquired resistance model

Clinical-Stage Validation – Only BRAF V600X Degrader in Human Trials With Demonstrated Target Engagement and Early Efficacy

Tagarafdeg is the only mutant BRAF degrader in clinical development (NCT05668585), with initial Phase 1 monotherapy data in 36 patients across five dose cohorts (20–640 mg BID) demonstrating dose-proportional pharmacokinetic exposure, successful BRAF V600E protein degradation in post-treatment tumor biopsies at doses of 80 mg and 160 mg BID, and early evidence of anti-tumor activity including unconfirmed partial responses and a 64% target lesion reduction in a patient who had progressed on prior BRAF inhibitor therapy [1]. No dose-limiting toxicities were observed across all dose levels tested, and treatment-emergent adverse events were consistent with the heavily pre-treated patient population (median 3 prior lines of therapy; 24/25 patients BRAFi-exposed in the earlier data cut) [2]. In contrast, alternative BRAF PROTACs such as SJF-0628 remain preclinical tool compounds with no human safety, PK, or efficacy data [3]. This clinical-stage status provides translational relevance that preclinical-only compounds cannot offer for studies aimed at understanding degradation pharmacology in a near-clinical context.

Phase 1/2 clinical trial BRAF V600E degradation in patients Pharmacodynamic biomarker

Recommended Research Application Scenarios for Tagarafdeg (CFT1946) Based on Quantitative Differentiation Evidence


In Vivo Efficacy Studies in BRAF V600E Xenograft Models Requiring Oral Dosing

For researchers conducting BRAF V600E-dependent xenograft efficacy studies where oral administration is required, tagarafdeg is the only mutant BRAF degrader with demonstrated oral bioavailability (65%) and robust in vivo tumor regression data. Oral dosing at 10 mg/kg PO BID produced deeper and more durable tumor regression in A375 xenografts compared to clinically relevant doses of encorafenib, as shown in AACR Abstract 3425 [1]. This scenario is directly supported by the oral bioavailability evidence (Evidence Item 1) and BRAFi-resistant model efficacy data (Evidence Item 5).

Investigating MAPK Pathway Signaling Without Paradoxical Activation Confounds

For cell signaling studies requiring clean dissection of mutant BRAF-dependent MAPK pathway biology without confounding paradoxical RAF activation, tagarafdeg at 100 nM for 24 hours provides selective BRAF V600E degradation and pERK suppression in mutant cells while leaving WT BRAF-mediated signaling intact [1]. Approved BRAF inhibitors cannot achieve this selectivity profile, as they paradoxically activate MAPK signaling in WT BRAF contexts. This scenario derives from the mutant-selectivity and paradoxical activation avoidance evidence (Evidence Item 2).

Brain Metastasis and CNS Penetration Research in BRAF-Mutant Melanoma

For studies of BRAF V600E brain metastasis, tagarafdeg is the only degrader tool with demonstrated intracranial efficacy, producing a survival advantage over encorafenib in an intracranial A375 melanoma model [1]. BRAF inhibitors have poor brain penetration, limiting their utility in CNS metastasis models. This application scenario is grounded in the brain penetration and intracranial efficacy evidence (Evidence Item 3).

Targeting Non-V600 BRAF Mutations (Class II/III) In Vitro and In Vivo

Tagarafdeg is uniquely suitable for research on non-V600 BRAF mutations (Class II G469A, Class III G466V, and p61-BRAFV600E splice variant), which are not addressed by any approved BRAF inhibitor. CFT1946, but not encorafenib, inhibited proliferation of the BRAF G466V-mutant H1666 lung cancer cell line [1]. This scenario is directly derived from the non-V600 mutant coverage evidence (Evidence Item 4) and is relevant for exploring therapeutic strategies in BRAF Class II/III mutant cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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